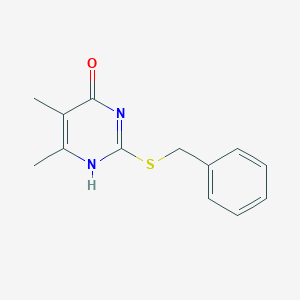
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as EIMBC, is a synthetic compound that has shown potential in a variety of scientific research applications. This compound has gained attention due to its unique chemical structure and potential biological activity. In
作用机制
The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. EIMBC has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EIMBC has been found to have several biochemical and physiological effects. Studies have shown that EIMBC can induce apoptosis in cancer cells, prevent the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation in various diseases. EIMBC has also been found to have antioxidant activity, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using EIMBC in lab experiments is its unique chemical structure, which can provide insights into the mechanism of action of other compounds. EIMBC has also been found to have potent biological activity, which makes it a useful tool for studying various diseases.
One limitation of using EIMBC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. EIMBC also has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the research on EIMBC. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Researchers are also interested in studying the mechanism of action of EIMBC and identifying its targets in the cell. Additionally, researchers are exploring the potential of EIMBC in other areas, such as inflammation and oxidative stress.
Conclusion:
In conclusion, EIMBC is a synthetic compound that has shown potential in a variety of scientific research applications. The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. EIMBC has been found to have potential in the development of new drugs for the treatment of cancer and Alzheimer's disease. The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has several biochemical and physiological effects, including inducing apoptosis in cancer cells, preventing the formation of amyloid-beta plaques in Alzheimer's disease, and reducing inflammation in various diseases. EIMBC has advantages and limitations for lab experiments, including its unique chemical structure and potent biological activity, as well as its low solubility in water and short half-life. There are several future directions for the research on EIMBC, including the development of new drugs, studying the mechanism of action, and exploring its potential in other areas.
合成方法
The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure EIMBC.
科学研究应用
EIMBC has been found to have potential in various scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that EIMBC has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EIMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. EIMBC has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
属性
分子式 |
C25H30N2O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C25H30N2O2/c1-6-11-23-22(25(28)27(26-23)20-12-9-8-10-13-20)16-19-15-21(17(3)4)24(29-7-2)14-18(19)5/h8-10,12-17H,6-7,11H2,1-5H3/b22-16- |
InChI 键 |
BQLAIFJLTOUHPE-JWGURIENSA-N |
手性 SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
规范 SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)
![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)